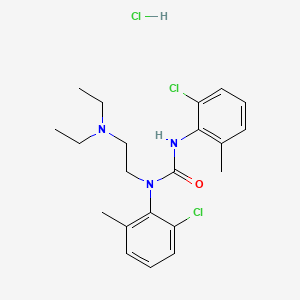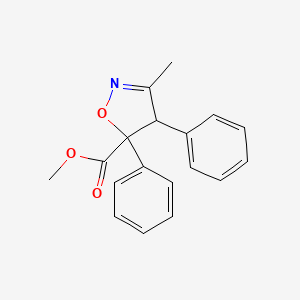
Dibutylnaphthalene-1-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylnaphthalene-1-sulphonic acid is an organic compound with the molecular formula C18H24O3S. It is a derivative of naphthalene, characterized by the presence of two butyl groups and a sulfonic acid group attached to the naphthalene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibutylnaphthalene-1-sulphonic acid can be synthesized through the sulfonation of dibutylnaphthalene. The process typically involves the reaction of dibutylnaphthalene with a sulfonating agent such as chlorosulfonic acid or oleum. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonic acid group at the desired position on the naphthalene ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous reactors and advanced purification techniques, such as solvent extraction and fractional distillation, ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: Dibutylnaphthalene-1-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form naphthalenethiol derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfonates, naphthalenethiol derivatives, and various substituted naphthalene compounds.
Aplicaciones Científicas De Investigación
Dibutylnaphthalene-1-sulphonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: this compound is used in the production of dyes, surfactants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism by which dibutylnaphthalene-1-sulphonic acid exerts its effects involves the interaction of the sulfonic acid group with various molecular targets. The compound can act as a proton donor, facilitating acid-catalyzed reactions. It can also form complexes with metal ions, influencing their reactivity and stability. The pathways involved in its action include protonation, complexation, and nucleophilic substitution.
Comparación Con Compuestos Similares
Naphthalene-1-sulfonic acid: A simpler analog with a single sulfonic acid group.
Dinonylnaphthalene sulfonic acid: A related compound with longer alkyl chains.
Naphthalene-2-sulfonic acid: An isomer with the sulfonic acid group at a different position.
Uniqueness: Dibutylnaphthalene-1-sulphonic acid is unique due to the presence of two butyl groups, which enhance its solubility in organic solvents and its ability to interact with hydrophobic environments. This makes it particularly useful in applications requiring amphiphilic properties, such as surfactants and corrosion inhibitors.
Propiedades
Número CAS |
63681-55-0 |
|---|---|
Fórmula molecular |
C18H24O3S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2,3-dibutylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C18H24O3S/c1-3-5-9-14-13-15-10-7-8-12-17(15)18(22(19,20)21)16(14)11-6-4-2/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21) |
Clave InChI |
QZEDXQFZACVDJE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC2=CC=CC=C2C(=C1CCCC)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


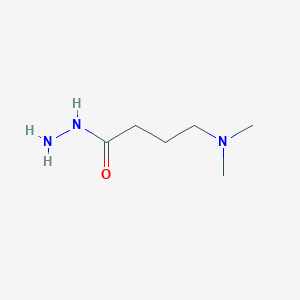
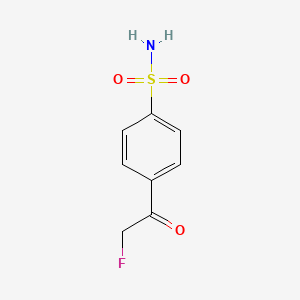

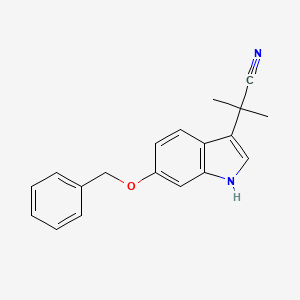
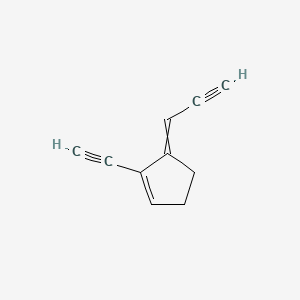

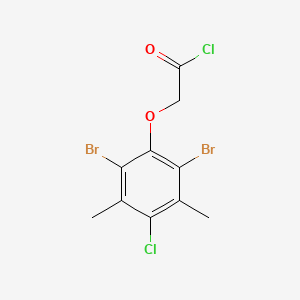
![Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester](/img/structure/B13809966.png)
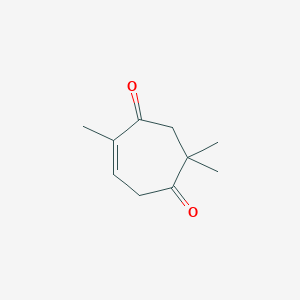

![N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide](/img/structure/B13809981.png)
